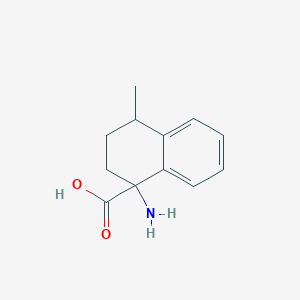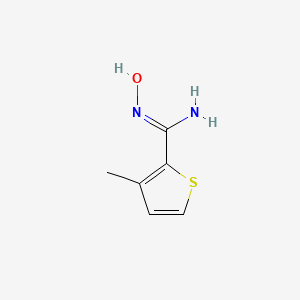
2-Chloro-5-(2-methylphenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-methylphenoxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are integral to various biological molecules, including nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methylphenoxy)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with 2-methylphenol in the presence of a base such as cesium carbonate (Cs₂CO₃) in a solvent mixture of acetonitrile (CH₃CN) and dimethylformamide (DMF) at elevated temperatures . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(2-methylphenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-coupling reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Cross-coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of bases like sodium carbonate (Na₂CO₃) in aqueous or organic solvents.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-methylphenoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antiviral agents.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2-methylphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methoxypyrimidine: Similar in structure but with a methoxy group instead of a 2-methylphenoxy group.
2-Chloro-5-(2-methoxyphenyl)pyrimidine: Contains a methoxyphenyl group instead of a methylphenoxy group.
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Contains additional chlorine and trifluoromethyl groups.
Uniqueness
2-Chloro-5-(2-methylphenoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .
Propiedades
Fórmula molecular |
C11H9ClN2O |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-chloro-5-(2-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c1-8-4-2-3-5-10(8)15-9-6-13-11(12)14-7-9/h2-7H,1H3 |
Clave InChI |
GKSJOWILJTZPGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=CN=C(N=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13316936.png)
![N-(2-Methylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13316944.png)







![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13316988.png)
![3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13316991.png)
![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine](/img/structure/B13316993.png)


